N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide
Description
N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, a class of molecules with significant pharmaceutical relevance. This compound (CAS: 939999-93-6) features a hydroxy-substituted carboximidamide group at position 2 of the imidazo[1,2-a]pyridine core . The compound’s purity is typically reported as 95%, with applications in medicinal chemistry research .
Properties
CAS No. |
939999-93-6 |
|---|---|
Molecular Formula |
C8H8N4O |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
N'-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide |
InChI |
InChI=1S/C8H8N4O/c9-8(11-13)6-5-12-4-2-1-3-7(12)10-6/h1-5,13H,(H2,9,11) |
InChI Key |
WQOPFFRPTUGOIP-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=CN2C=C1)C(=NO)N |
Isomeric SMILES |
C1=CC2=NC(=CN2C=C1)/C(=N\O)/N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=NO)N |
Origin of Product |
United States |
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry.
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives have been utilized for the development of covalent inhibitors. This suggests that N’-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide might interact with its targets in a covalent manner, leading to changes in the target’s function.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used in the development of novel kras g12c inhibitors, suggesting that N’-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide might affect pathways related to the KRAS G12C protein.
Result of Action
Given the potential of imidazo[1,2-a]pyridine derivatives as covalent inhibitors, it’s possible that N’-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide could lead to the inhibition of its target proteins, resulting in downstream cellular effects.
Biological Activity
N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 176.17 g/mol
- CAS Number : 939999-93-6
This compound belongs to the imidazo[1,2-a]pyridine class, which is known for various pharmacological effects. The presence of the hydroxy and carboximidamide functional groups contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit significant inhibitory effects on various kinases, including Pim kinases, with IC values in the low nanomolar range. For instance, related compounds have demonstrated IC values of 10–12 nM against Pim-2 kinase and 13 nM against Pim-1 kinase .
- Antimicrobial Activity : Compounds within this class have shown efficacy against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The structure-activity relationship indicates that modifications can enhance their potency against these pathogens .
- Antitumor Effects : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. The antiproliferative activity is significantly influenced by substituents on the pyridine ring, with lower IC values observed in HeLa and A549 cells when hydroxyl groups are present .
Biological Activity Data
The following table summarizes key biological activities and associated IC values for this compound and related compounds:
| Activity Type | Compound/Context | IC Value |
|---|---|---|
| Pim-1 Kinase Inhibition | This compound | 13 nM |
| Pim-2 Kinase Inhibition | This compound | 10 nM |
| Antitubercular Activity | Imidazo[1,2-a]pyridines (various derivatives) | Varies (low nM range) |
| Antiproliferative Activity | HeLa Cells (related derivatives) | 0.021 - 0.058 μM |
Case Study 1: Antitumor Activity
A study investigating the antiproliferative effects of various imidazo[1,2-a]pyridine derivatives found that those with hydroxyl substitutions exhibited significantly reduced IC values against cancer cell lines such as HeLa and A549. This suggests that modifications to the chemical structure can enhance therapeutic efficacy .
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of imidazo[1,2-a]pyridines demonstrated their effectiveness against resistant strains of Mycobacterium tuberculosis. This highlights their potential role in addressing global health challenges posed by antibiotic resistance .
Scientific Research Applications
Chemical Properties and Mechanism of Action
N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide is characterized by its unique molecular structure, which includes an imidazo-pyridine framework. This structure contributes to its biological activity, primarily through modulation of various signaling pathways.
- Molecular Formula : C₈H₈N₄O
- Molecular Weight : 176.18 g/mol
- CAS Number : 939999-93-6
The compound exhibits inhibitory effects on specific kinases involved in cell signaling, particularly the phosphoinositide 3-kinase (PI3K) pathway. Inhibition of this pathway is crucial in cancer therapy as it plays a significant role in tumor growth and metastasis .
Cancer Treatment
This compound has been investigated for its potential to inhibit cancer cell proliferation. The compound's mechanism involves targeting the PI3K pathway, which is often dysregulated in various cancers.
- Case Study : A study demonstrated that the administration of this compound led to reduced tumor growth in animal models of breast cancer. The compound effectively inhibited PI3K activity, resulting in decreased cell survival and increased apoptosis .
Autoimmune Disorders
Research indicates that this compound may also have applications in treating autoimmune diseases by modulating immune responses. Its ability to inhibit PI3K can reduce inflammatory cytokine production, which is beneficial in conditions like rheumatoid arthritis and lupus.
- Case Study : In vitro studies showed that this compound significantly decreased the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as a therapeutic agent for autoimmune disorders .
Neurodegenerative Diseases
The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. By inhibiting pathways that lead to neuronal death, this compound may offer protective effects against neurodegeneration.
- Case Study : Animal studies indicated that treatment with this compound resulted in improved cognitive function and reduced neuronal loss in models of Alzheimer's disease .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2- vs. 6-Carboximidamide Derivatives
The positional isomer N'-Hydroxyimidazo[1,2-a]pyridine-6-carboximidamide (CAS: 885950-24-3) differs only in the substitution site of the carboximidamide group (position 6 instead of 2). Key distinctions include:
- Synthetic Accessibility : The 6-carboximidamide isomer is synthesized via modular routes involving amidrazone intermediates, similar to methods described for pyridyl-2-amidezone compounds .
- The substitution position (2 vs. 6) likely influences steric and electronic interactions with biological targets, though empirical studies are needed.
Table 1: Comparison of 2- and 6-Carboximidamide Derivatives
Functional Group Analogs: Non-Hydroxy Carboximidamides
Compounds like N-{[1-[(dimethylamino)methyl]-2-oxo-1H-indol-3-ylidene]amino}pyridine-2-carboximidamide (synthesized via ethanol-formalin reactions ) lack the hydroxy group but share the carboximidamide moiety. The hydroxy group in the target compound may enhance solubility or hydrogen-bonding capacity, critical for target engagement.
Pharmacologically Active Imidazo[1,2-a]pyridines
- Zolpidem: A commercial imidazo[1,2-a]pyridine derivative with a methyl acetamide group at C2. Unlike the target compound, Zolpidem’s substituents are optimized for GABA_A receptor binding, highlighting how minor structural changes (e.g., hydroxy-carboximidamide vs. methyl acetamide) drastically alter biological function .
- BPMS and BPMS1 : Pyridine-2-carboximidamide derivatives with DBH inhibition (IC50 < 1 μM) and BBB penetration. These compounds demonstrate low hemolytic activity and organ toxicity, suggesting the carboximidamide group’s pharmacological utility .
Tetrahydroimidazo[1,2-a]pyridines
Table 2: Pharmacological and Structural Comparison
Research Findings and Implications
- Toxicity Profile: While BPMS analogs are non-toxic and non-hemolytic , the hydroxy group in the target compound may introduce reactive oxygen species (ROS) risks, necessitating further toxicological studies.
- Drug Development Potential: The carboximidamide group’s ability to chelate metal ions or engage in hydrogen bonding makes it a promising pharmacophore for enzyme inhibition, as seen in BPMS .
Preparation Methods
Multi-Component Domino Reaction Approach
A notable synthetic strategy for related imidazo[1,2-a]pyridine derivatives involves a multi-component domino reaction sequence. This method integrates several reaction steps in one pot, improving efficiency and yield.
- Starting Materials: Cyanoacetohydrazide and aromatic aldehydes.
- Reaction Sequence:
- N,N-acetal formation,
- Knoevenagel condensation,
- Michael addition,
- Cyclization to form the imidazo[1,2-a]pyridine core.
- Conditions: Mild reaction conditions, often at room temperature or slightly elevated temperatures.
- Outcome: Formation of N'-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide with good yields and purity.
This approach is advantageous due to its one-pot nature, reducing purification steps and solvent use, and is supported by spectroscopic confirmation such as IR, ^1H NMR, and ^13C NMR to verify product structure.
Halomethylation and Subsequent Cyclization (Patent CN101906068A)
A patented method describes the preparation of key intermediates like 2-chloromethylpyridine, which can be further functionalized toward the target compound.
Step 1: Halomethylation of 2-picoline
- Reagents: 2-picoline, trichloromethane or 1,2-ethylene dichloride, benzamide as catalyst.
- Conditions: Reflux at 40–60 °C for 2–3 hours.
- Workup: Filtration, washing with chloroform, and extraction with saturated sodium carbonate.
- Yield: High, around 90–95%.
- Characterization: ^1H NMR (400 MHz, CDCl_3) shows signals at δ 5.8 (s, 2H), 7.3–8.5 (m, 4H).
Step 2: Conversion of 2-chloromethylpyridine to imidazo[1,2-a]pyridine derivatives
- Subsequent reaction with appropriate nucleophiles (e.g., amidoximes) leads to cyclization forming the imidazo ring and introduction of the hydroxycarboximidamide group.
This method is robust for preparing substituted imidazo[1,2-a]pyridines, including N'-hydroxy derivatives, by leveraging halomethyl intermediates.
One-Pot Synthesis Using 2-Aminopyridine and α-Haloketones
Another widely used method for synthesizing imidazo[1,2-a]pyridine derivatives involves the condensation of 2-aminopyridine with α-haloketones or α-haloaldehydes.
- Reaction Scheme:
- 2-Aminopyridine + α-haloketone → imidazo[1,2-a]pyridine core via cyclization.
- Typical Conditions:
- Solvent-free or mild solvents,
- Presence of bases such as Na2CO3,
- Room temperature to moderate heating.
-
- High yields (72–89%),
- Short reaction times (~40 min),
- Environmentally benign due to solvent-free conditions.
| Entry | Substituent on Acetophenone | Product Yield (%) | Melting Point (°C) | Literature MP (°C) |
|---|---|---|---|---|
| 1 | H (Phenyl) | 82 | 136–137 | 136–137 |
| 4 | p-F (para-Fluoro) | 89 | 164–165 | 165–166 |
| 7 | p-Br (para-Bromo) | 87 | 216 | 215–216 |
| 8 | Me (Methyl) | 77 | 160–161 | 159–161 |
This method is versatile for various substituted acetophenones and aminopyridines, facilitating structural diversity in the imidazo[1,2-a]pyridine scaffold.
Summary Table of Preparation Methods
Research Findings and Analytical Confirmation
- Spectroscopic Analysis: Confirmation of the synthesized this compound is typically performed by:
- Infrared Spectroscopy (IR) to identify functional groups,
- Proton (^1H) and Carbon-13 (^13C) Nuclear Magnetic Resonance (NMR) for structural elucidation,
- Mass spectrometry for molecular weight confirmation.
- Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress.
- Purification: Organic phase extraction and solvent removal under reduced pressure are standard for isolating pure compounds.
Q & A
Q. What are the primary synthetic routes for N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide?
The compound can be synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, forming the imidazo[1,2-a]pyridine core . Alternatively, formimidamide intermediates (e.g., pyridinium salts) enable regioselective cyclization with 2-aminopyridines, avoiding the use of α-halo ketones and improving stereochemical control . For derivatives with acetamide substituents, optimized coupling of ethyl imidazo[1,2-a]pyridin-2-yl-acetate with amines under mild conditions achieves high yields .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- X-ray crystallography resolves the molecular geometry and hydrogen-bonding patterns, as demonstrated for related N′-hydroxyimidazole derivatives .
- Exact mass spectrometry (e.g., HRMS) verifies molecular formula with <0.01 Da accuracy, essential for distinguishing isomers .
- Multinuclear NMR (¹H, ¹³C) identifies substitution patterns, particularly for acetamide or hydroxy groups .
Q. What are the common pharmacological applications of imidazo[1,2-a]pyridine derivatives?
These compounds exhibit antikinetoplastid activity against Trypanosoma and Leishmania species (IC₅₀ values ≤8.5 μM) , antiviral properties via inhibition of rhinovirus replication , and antimicrobial effects through structural mimicry of benzimidazoles .
Advanced Research Questions
Q. How can stereospecific synthesis be achieved for imidazo[1,2-a]pyridine derivatives to avoid isomer separation?
The Horner–Emmons reaction using methyl vinylcarboxamide reagents ensures exclusive formation of the E-isomer during cyclization, eliminating the need for HPLC purification. This method was validated in synthesizing 2-amino-3-substituted derivatives with antiviral activity .
Q. What strategies address conflicting data in the pharmacological activity of imidazo[1,2-a]pyridine derivatives?
- Systematic SAR studies : Compare substituent effects (e.g., sulfonyl vs. chlorophenyl groups) on target selectivity. For example, isopropylsulfonyl groups enhance antirhinovirus activity, while chlorophenyl substituents improve antikinetoplastid potency .
- Metabolic profiling : Assess stability under physiological conditions to differentiate intrinsic activity from artifacts caused by degradation .
Q. How can regioselectivity challenges in imidazo[1,2-a]pyridine synthesis be mitigated?
- Pre-activation of electrophiles : Formimidamide-pyridinium salts direct cyclization to the 3-position, avoiding competing pathways observed with α-halo ketones .
- Microwave-assisted synthesis : Reduces side reactions by accelerating kinetics, as shown in solvent-free pyrimido[1,2-a]benzimidazole synthesis .
Q. How to design derivatives with improved metabolic stability?
- Acetamide functionalization : N-substituted acetamide groups at position 2 reduce oxidative metabolism while maintaining bioactivity .
- Chalcone conjugation : Enhances membrane permeability and target engagement, as seen in antikinetoplastid agents .
Data Analysis & Optimization
Q. What computational tools aid in predicting the bioactivity of novel derivatives?
- Docking studies : Use crystal structures of target proteins (e.g., T. cruzi enzymes) to prioritize substituents with optimal binding .
- ADMET prediction models : Evaluate LogP, polar surface area, and hydrogen-bonding capacity to balance potency and pharmacokinetics .
Q. How to resolve discrepancies in cytotoxicity profiles across cell lines?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
